molecular formula C20H21NO4Se B8100110 Fmoc-D-Selenomethionine

Fmoc-D-Selenomethionine

Cat. No.: B8100110
M. Wt: 418.4 g/mol
InChI Key: MOIJGLAOGAWHTN-GOSISDBHSA-N
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Description

Fmoc-D-Selenomethionine is a derivative of selenomethionine, an amino acid that contains selenium instead of sulfur. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. This compound is particularly useful in the study of peptide and protein interactions due to the unique properties conferred by the selenium atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Selenomethionine typically involves the introduction of the Fmoc group to selenomethionine. The process begins with the protection of the amino group of selenomethionine using the Fmoc group. This is achieved by reacting selenomethionine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified using techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems also allows for better control over reaction parameters, leading to more consistent results .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Selenomethionine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: β-mercaptoethanol in an organic solvent.

    Substitution: Piperidine in DMF.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Selenide derivatives.

    Substitution: Free amino group of selenomethionine.

Mechanism of Action

The mechanism of action of Fmoc-D-Selenomethionine involves the unique properties of the selenium atom. Selenium can participate in redox reactions, acting as an antioxidant. In biological systems, selenium-containing compounds can interact with various enzymes and proteins, influencing their activity and stability. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Selenomethionine: Similar to Fmoc-D-Selenomethionine but with the L-configuration.

    Fmoc-Selenocysteine: Contains selenium in place of sulfur in cysteine.

    Fmoc-Methionine: Contains sulfur instead of selenium.

Uniqueness

This compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to undergo redox reactions and its role in biological systems make this compound a valuable tool in research. The D-configuration also provides different stereochemical properties compared to its L-counterpart .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIJGLAOGAWHTN-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Se]CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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